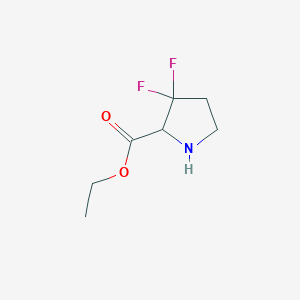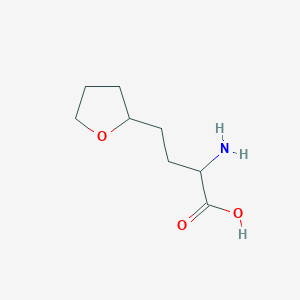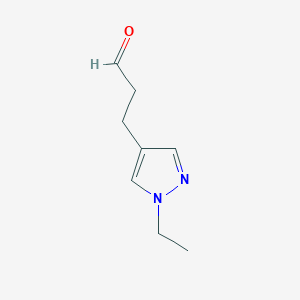
3-(1-ethyl-1H-pyrazol-4-yl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethyl-1H-pyrazol-4-yl)propanal is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)propanal typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable aldehyde precursor. One common method is the condensation of 1-ethyl-1H-pyrazole with propanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid
Reduction: 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.
科学研究应用
3-(1-Ethyl-1H-pyrazol-4-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)propanal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity .
相似化合物的比较
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propanal
- 3-(1H-1,2,4-Triazol-1-yl)propanal
- 3-(5-Methyl-1H-benzimidazol-2-yl)propanal
Uniqueness
3-(1-Ethyl-1H-pyrazol-4-yl)propanal is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications in research and industry .
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
3-(1-ethylpyrazol-4-yl)propanal |
InChI |
InChI=1S/C8H12N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h5-7H,2-4H2,1H3 |
InChI 键 |
QNHZXYMYEQXPOG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13544337.png)
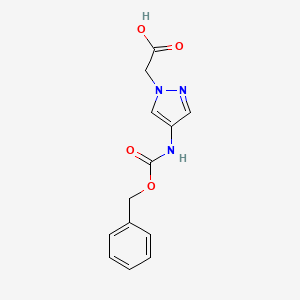
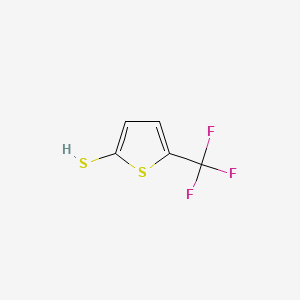
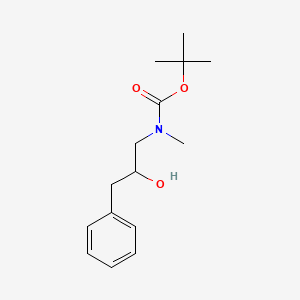
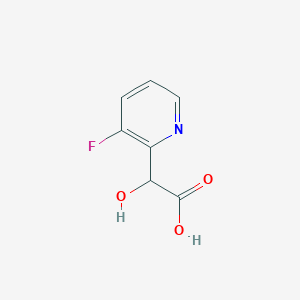
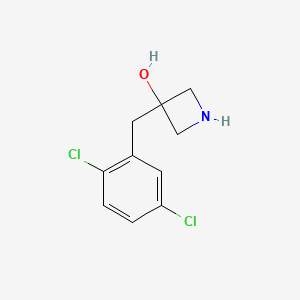
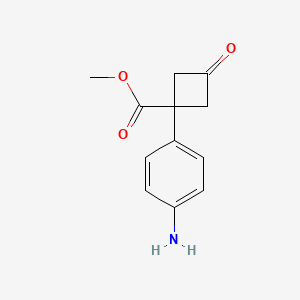

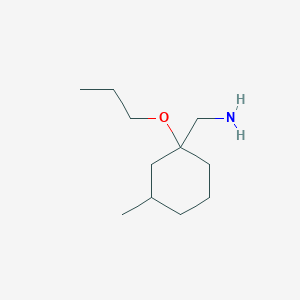
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
